molecular formula C13H17N7O2S2 B2615231 1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226437-38-2

1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2615231
CAS No.: 1226437-38-2
M. Wt: 367.45
InChI Key: FBVSHSSMNOCWJM-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a thiazol-2-yl group via an amide bond. The acetyl moiety is substituted with a 1-methyl-1H-tetrazol-5-ylthio group, contributing to its unique electronic and steric profile. Such hybrid structures are common in drug discovery, combining heterocyclic motifs (tetrazole, thiazole) with a piperidine scaffold to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2S2/c1-19-13(16-17-18-19)24-8-10(21)20-5-2-9(3-6-20)11(22)15-12-14-4-7-23-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSHSSMNOCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound suggest various mechanisms of action that can be explored for therapeutic applications.

The molecular formula of the compound is C13H17N7O2SC_{13}H_{17}N_{7}O_{2}S, with a molecular weight of 367.5 g/mol. The compound's structure incorporates both thiazole and piperidine rings, which are known to enhance biological activity through diverse mechanisms.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives can exhibit significant anticancer properties. For instance, a related study highlighted the cytotoxic effects of various tetrazole derivatives against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The synthesized compounds were evaluated using the MTT assay, revealing promising results that suggest the potential of tetrazole derivatives as anticancer agents .

Table 1: Cytotoxicity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)
4cA43110.5
4cHCT11612.3

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives exhibited notable antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antioxidant Activity

The antioxidant properties of tetrazole derivatives were evaluated using the DPPH assay, demonstrating significant free radical scavenging activity. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : Some tetrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : Molecular docking studies have indicated that these compounds can bind effectively to various receptors, suggesting a mechanism for their anticancer and antimicrobial activities .

Case Studies

A notable case study involved the synthesis and evaluation of several tetrazole derivatives for their antitumor activity. One derivative demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Additionally, a study focusing on the anticholinesterase activity revealed that certain modifications in the tetrazole structure led to enhanced inhibitory effects, making these compounds candidates for treating cognitive disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazole-Linked Tetrazole Derivatives
  • Compound 4c : 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide
    • Key Differences : Lacks the piperidine-4-carboxamide moiety.
    • Activity : Demonstrated moderate apoptosis induction (lower than cisplatin) in anticancer assays, suggesting the tetrazole-thioacetyl group enhances bioactivity .
    • Implications : The addition of a piperidine ring in the target compound may improve solubility or target engagement due to increased conformational flexibility.
Piperidine-Thiazole Hybrids
  • Compound 14h: N-(4-Amino-5-(2-nitrobenzoyl)thiazol-2-yl)piperidine-4-carboxamide Key Differences: Substituted with a nitrobenzoyl group instead of tetrazolylthio acetyl. Activity: Identified as a CDK9 inhibitor, highlighting the role of the piperidine-thiazole scaffold in kinase targeting . Implications: The tetrazole group in the target compound may offer distinct electronic interactions (e.g., hydrogen bonding) compared to nitro groups.

Heterocyclic Substitution Patterns

  • THPA6 : A thiazole derivative with a pyrazolone ring exhibited potent analgesic activity .
    • Comparison : The target compound’s tetrazole and piperidine groups may shift activity toward anticancer or anti-inflammatory pathways.
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Simpler structure with isoxazole instead of tetrazole .
    • Implications : Tetrazole’s electron-rich nature may enhance binding affinity compared to isoxazole.

Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents
Target Compound ~450 (estimated) Tetrazolylthio, piperidine, thiazole
Compound 4c ~350 (estimated) Tetrazolylthio, thiazole
Compound 14h ~400 (estimated) Nitrobenzoyl, piperidine, thiazole
LL-K9-3 683.95 Sulfonyl, tert-butyl oxazole
  • Solubility : The piperidine ring and acetyl group in the target compound may improve aqueous solubility compared to bulkier analogs like LL-K9-3 .

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